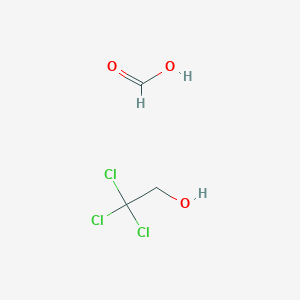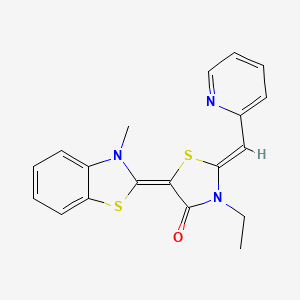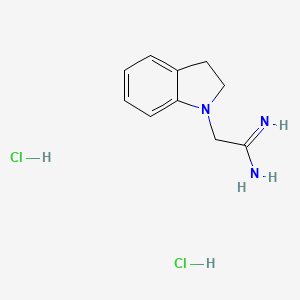
alpha-D-Glucosyl Acarbose D-Fructose IMpurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucosyl Acarbose D-Fructose IMpurity: is a complex oligosaccharide derivative. It is an impurity of Acarbose, a well-known alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus . The compound has a molecular formula of C25H43NO18 and a molecular weight of 645.6 g/mol . It is characterized by its hygroscopic nature and slight solubility in methanol and water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves multiple steps, including glycosylation reactions. The process typically starts with the preparation of the glucopyranosyl donor and the fructose acceptor. The reaction conditions often involve the use of catalysts such as glycosyltransferases to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis due to its specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer higher yields and fewer by-products . The process is carried out under controlled conditions to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include glucosylated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucosyl Acarbose D-Fructose IMpurity has diverse applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Acarbose impurities.
Biology: The compound is studied for its interactions with glycosidases and its potential inhibitory effects.
Medicine: Research focuses on its role in modulating blood glucose levels and its potential therapeutic applications in diabetes management.
Industry: It is used in the development of analytical methods for quality control of pharmaceutical products
Wirkmechanismus
The mechanism of action of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves the inhibition of alpha-glucosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting these enzymes, the compound reduces the absorption of glucose, thereby helping to manage blood sugar levels . The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
Vergleich Mit ähnlichen Verbindungen
Acarbose: A well-known alpha-glucosidase inhibitor with a similar structure and mechanism of action.
Miglitol: Another alpha-glucosidase inhibitor used in diabetes management.
Voglibose: A compound with similar inhibitory effects on alpha-glucosidase enzymes.
Uniqueness: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity is unique due to its specific glycosylation pattern, which may result in distinct biological activities and interactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C31H53NO23 |
|---|---|
Molekulargewicht |
807.7 g/mol |
IUPAC-Name |
4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3 |
InChI-Schlüssel |
MEPXIUXMJVDQJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)

![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)



![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
